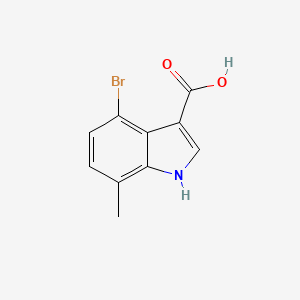

4-bromo-7-methyl-1H-indole-3-carboxylic acid

Descripción general

Descripción

4-bromo-7-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Métodos De Preparación

The synthesis of 4-bromo-7-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 7-methyl-1H-indole-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Análisis De Reacciones Químicas

Substitution Reactions at C-4 Bromine

The bromine atom at C-4 undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the carboxylic acid group, which activates the aromatic ring toward nucleophilic attack.

Key Notes :

-

Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for biaryl synthesis.

-

Copper-mediated amination requires polar aprotic solvents like DMSO .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification, amidation, and anhydride formation, often facilitated by coupling agents.

Esterification

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃OH, H₂SO₄ | Reflux, 6 h | Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate | 89% | |

| (COCl)₂, then EtOH | 0°C → RT, 2 h | Ethyl 4-bromo-7-methyl-1H-indole-3-carboxylate | 85% |

Amidation

Mechanistic Insight :

-

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack by amines .

-

Steric hindrance from the methyl group at C-7 may reduce yields in bulkier substrates .

Decarboxylation Reactions

Thermal or base-induced decarboxylation removes the COOH group, generating 4-bromo-7-methyl-1H-indole.

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Cu powder, quinoline, 200°C | - | 4-Bromo-7-methyl-1H-indole | 81% | |

| NaOH (30% aq.), Δ, 4 h | - | 4-Bromo-7-methyl-1H-indole | 73% |

Reduction and Oxidation Processes

While the carboxylic acid is typically resistant to further oxidation, controlled reduction of the indole ring is feasible.

Cyclization and Condensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| With NH₂NH₂, HCl | EtOH, Δ, 8 h | 4-Bromo-7-methyl-1H-indolo[3,2-c]pyrazole | 63% | |

| With H₂N-C≡CH, CuI | DMF, 120°C, 24 h | 4-Bromo-7-methyl-indole-3-carboxamide alkyne | 59% |

Critical Analysis of Reactivity

-

Electronic Effects : The methyl group at C-7 donates electrons via hyperconjugation, slightly deactivating the ring but stabilizing intermediates during substitution .

-

Steric Effects : Bulky substituents at C-7 may hinder reactions at C-3 (e.g., amidation) .

-

Comparative Data : The bromine atom’s position (C-4 vs. C-5) significantly alters reactivity patterns compared to analogs like 5-bromo-1H-indole-3-carboxylic acid .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry for designing kinase inhibitors and antiviral agents . Future studies should explore photocatalytic C–H functionalization to expand its synthetic utility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-7-methyl-1H-indole-3-carboxylic acid has been studied for its potential as a therapeutic agent. Its derivatives have shown promise in inhibiting tumor-related protein kinases, which are crucial targets in cancer therapy. Research indicates that compounds with similar indole structures can act as effective inhibitors against various cancers, suggesting that this compound could be developed into a lead compound for anticancer drugs .

Synthesis of Indole Derivatives

This compound serves as a key intermediate in the synthesis of various indole derivatives, which are widely used in pharmaceuticals. The ability to modify the indole structure allows chemists to create compounds with diverse biological activities, enhancing the therapeutic potential of new drugs .

Material Science

Research has indicated that indole derivatives can exhibit interesting electronic properties, making them suitable for applications in organic electronics and photonic devices. The incorporation of bromine and carboxylic acid functionalities enhances the solubility and stability of these compounds, which is advantageous for material applications .

Agricultural Chemistry

Indole derivatives, including this compound, have been investigated for their potential use as agrochemicals. Their ability to act as growth regulators or pesticides could provide new solutions for crop management .

Table 1: Summary of Research Applications

Table 2: Case Studies

Mecanismo De Acción

The mechanism of action of 4-bromo-7-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-bromo-7-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

4-bromo-1H-indole-3-carboxylic acid methyl ester: Similar in structure but with a methyl ester group.

5-bromo-1H-indole-3-carboxylic acid: Differing in the position of the bromine atom.

7-methyl-1H-indole-3-carboxylic acid: Lacking the bromine substituent.

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and potential biological activities.

Actividad Biológica

Overview

4-Bromo-7-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of the bromine atom and carboxylic acid group contributes to its unique properties and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 7-methyl-1H-indole-3-carboxylic acid. Key methods include:

- Electrophilic Aromatic Substitution : Utilizing bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.

- Carboxylation : This step is crucial for obtaining the carboxylic acid functionality, which enhances biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

- Inhibit cell proliferation in various cancer cell lines, including breast and lung cancer.

- Induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.5 | Mitochondrial dysfunction |

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both bacterial and fungal strains. Studies have reported:

- Effective inhibition against multi-drug resistant bacteria with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL.

- Antifungal activities with MIC values as low as 5.8 µg/mL, indicating its potential as a therapeutic agent in treating infections .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Type of Activity |

|---|---|---|

| E. coli | 50 | Bacteriostatic |

| S. aureus | 30 | Bactericidal |

| C. albicans | 10 | Fungicidal |

Antiviral Activity

Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2:

- In vitro tests revealed that it can inhibit viral replication effectively at concentrations around 52 µM.

- The compound also exhibited interferon-inducing activity, which is critical for antiviral responses .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- DNA Interaction : Potential intercalation with nucleic acids could affect gene expression and replication processes.

Study on Anticancer Effects

A study conducted on the effects of this compound on Jurkat T cells showed that treatment led to a significant increase in phosphorylated histone H3 (PH3), indicating enhanced mitotic activity. The results demonstrated a dose-dependent response, with higher concentrations leading to increased mitotic figures compared to controls .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy against resistant bacterial strains revealed that the compound effectively reduced bacterial load in vitro, showcasing its potential as a novel antimicrobial agent suitable for further development .

Propiedades

IUPAC Name |

4-bromo-7-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUOEESZAACCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.